molecular formula C10H16ClNO5 B12612109 Diethyl N-(chloroacetyl)-L-aspartate CAS No. 917895-19-3

Diethyl N-(chloroacetyl)-L-aspartate

Cat. No.: B12612109
CAS No.: 917895-19-3
M. Wt: 265.69 g/mol
InChI Key: LRHZXFKFNLJDBY-ZETCQYMHSA-N
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Description

Diethyl N-(chloroacetyl)-L-aspartate is an organic compound that belongs to the class of aspartate derivatives It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the aspartate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl N-(chloroacetyl)-L-aspartate typically involves the reaction of L-aspartic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with ethanol to yield the final product. The reaction conditions generally include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl N-(chloroacetyl)-L-aspartate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at elevated temperatures to ensure complete hydrolysis.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of this compound.

    Hydrolysis: The major products are L-aspartic acid and chloroacetic acid.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl N-(chloroacetyl)-L-aspartate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of Diethyl N-(chloroacetyl)-L-aspartate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    Diethyl N-(methoxymethyl)aspartate: Similar in structure but with a methoxymethyl group instead of a chloroacetyl group.

    Diethyl N-(acetyl)-L-aspartate: Contains an acetyl group instead of a chloroacetyl group.

    Diethyl N-(cyanoacetyl)-L-aspartate: Contains a cyanoacetyl group instead of a chloroacetyl group.

Uniqueness

Diethyl N-(chloroacetyl)-L-aspartate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications and research studies where other similar compounds may not be as effective.

Properties

CAS No.

917895-19-3

Molecular Formula

C10H16ClNO5

Molecular Weight

265.69 g/mol

IUPAC Name

diethyl (2S)-2-[(2-chloroacetyl)amino]butanedioate

InChI

InChI=1S/C10H16ClNO5/c1-3-16-9(14)5-7(10(15)17-4-2)12-8(13)6-11/h7H,3-6H2,1-2H3,(H,12,13)/t7-/m0/s1

InChI Key

LRHZXFKFNLJDBY-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)CCl

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)NC(=O)CCl

Origin of Product

United States

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